N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Description
N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.36g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activities
A study detailed the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, emphasizing their structure confirmation and evaluation of cytotoxicity towards certain cell lines. Notably, these compounds demonstrated potential in reducing viral replication for human adenovirus type 5 and ECHO-9 virus, indicating their antiviral capabilities (Wujec et al., 2011).
Antiexudative Activity
Another research effort involved the synthesis and analysis of derivatives aiming to explore their antiexudative properties. The compounds synthesized showed significant antiexudative activity, surpassing the reference drug in certain cases, suggesting their potential for treating inflammation (Chalenko et al., 2019).
Fungicidal Activity
Research into the synthesis of 6-hetaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and related compounds uncovered their preliminary fungicidal activity. The findings suggest a route for developing new fungicides based on this chemical framework (El-Telbani et al., 2007).
Antimicrobial Agents
A study on the synthesis of thiazolidin-4-one derivatives revealed these compounds' potential as antimicrobial agents against a range of bacteria and fungi, highlighting their utility in combating microbial infections (Baviskar et al., 2013).
Pharmacological Evaluation
An investigation into the pharmacological properties of certain derivatives underscored their potential in CNS activity, offering insights into their application in treating central nervous system disorders (Maliszewska-Guz et al., 2005).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-9-4-5-11(6-10(9)2)15-12(18)7-19-13-16-14-8-17(13)3/h4-6,8H,7H2,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTRVCAPYLJGCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=CN2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.